molecular formula C6H12N2O B13330983 Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

Katalognummer: B13330983
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: PMHDNZVVVACNAZ-VAYJURFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diastereoselective aldol additions, where the stereochemistry is controlled through the use of chiral auxiliaries or catalysts . The reaction conditions often include the use of anhydrous solvents, inert atmospheres (e.g., argon), and specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism by which Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes such as signal transduction, metabolic regulation, or gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both amino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines .

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-3-4(2)8-6(9)5(3)7/h3-5H,7H2,1-2H3,(H,8,9)/t3-,4-,5+/m0/s1

InChI-Schlüssel

PMHDNZVVVACNAZ-VAYJURFESA-N

Isomerische SMILES

C[C@H]1[C@@H](NC(=O)[C@@H]1N)C

Kanonische SMILES

CC1C(NC(=O)C1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.